molecular formula C17H19BrO5 B3694064 5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B3694064
M. Wt: 383.2 g/mol
InChI Key: PQEWTDCFAPGLEK-UHFFFAOYSA-N
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Description

5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and a dioxane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and tert-butyl acetoacetate.

    Condensation Reaction: The key step involves a condensation reaction between 3-bromo-4-methoxybenzaldehyde and tert-butyl acetoacetate in the presence of a suitable base, such as sodium ethoxide, to form the intermediate product.

    Cyclization: The intermediate product undergoes cyclization to form the dioxane-dione ring structure. This step may require specific reaction conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route described above. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dehalogenated products or hydrogenated derivatives.

    Substitution: Introduction of various functional groups, such as methoxy, ethoxy, or amino groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate the activity of cellular receptors, leading to changes in cell signaling.

    Alter Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
  • 5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the brominated aromatic ring and the dioxane-dione moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO5/c1-16(2,3)17(4)22-14(19)11(15(20)23-17)8-10-6-7-13(21-5)12(18)9-10/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEWTDCFAPGLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)Br)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
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5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

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